N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2640977-08-6
VCID: VC11878890
InChI: InChI=1S/C19H18F3N3O2S/c1-25-18(10-11-23-25)15-7-5-14(6-8-15)9-12-24-28(26,27)17-4-2-3-16(13-17)19(20,21)22/h2-8,10-11,13,24H,9,12H2,1H3
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C19H18F3N3O2S
Molecular Weight: 409.4 g/mol

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide

CAS No.: 2640977-08-6

Cat. No.: VC11878890

Molecular Formula: C19H18F3N3O2S

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide - 2640977-08-6

Specification

CAS No. 2640977-08-6
Molecular Formula C19H18F3N3O2S
Molecular Weight 409.4 g/mol
IUPAC Name N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C19H18F3N3O2S/c1-25-18(10-11-23-25)15-7-5-14(6-8-15)9-12-24-28(26,27)17-4-2-3-16(13-17)19(20,21)22/h2-8,10-11,13,24H,9,12H2,1H3
Standard InChI Key ILWDUEQJKPSIOT-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound characterized by its unique structural components, including a sulfonamide group, a trifluoromethyl group, and a pyrazole moiety. The chemical formula for this compound is C19H18F3N3O2S, and it exhibits a molecular weight of approximately 409.4 g/mol, although there is a discrepancy in reported molecular weights, with some sources stating 373.4 g/mol.

Structural Features

The compound's structure is notable for its combination of functional groups:

  • Sulfonamide Group: Known for its role in enhancing biological activity, particularly in antibacterial and anti-inflammatory contexts.

  • Trifluoromethyl Group: Imparts distinctive electronic properties, which can enhance the compound's potential biological activity due to its high electronegativity.

  • Pyrazole Moiety: Contributes to the compound's stability and reactivity, often involved in interactions with biological targets.

Synthesis Methods

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be achieved through several multi-step organic reactions. These typically involve the reaction of pyrazole derivatives with various reagents under controlled conditions to form key intermediates, which are then coupled with sulfonamide precursors. Common steps include Friedel-Crafts acylation and amide coupling reactions, often requiring specific solvents and catalysts to achieve high yields.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamideSulfonamide, Trifluoromethyl, PyrazolePotential therapeutic applicationsCombination of trifluoromethyl and sulfonamide functionalities
1-(5-{2-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-piperidin-1-yl}-ethyl)-imidazolidin-2-onePiperidine and Imidazolidine RingsPotential anticancer activityPiperidine moiety introduces different pharmacological profiles
5-(1-methyl-1H-pyrazol-3-yl)-indoleIndole structure with PyrazoleAntimicrobial propertiesIndole structure enhances stability

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